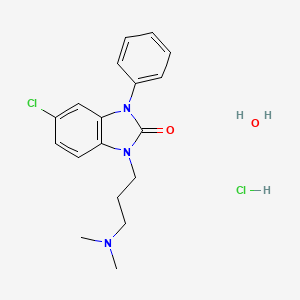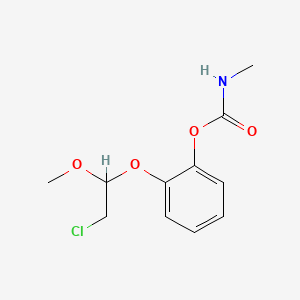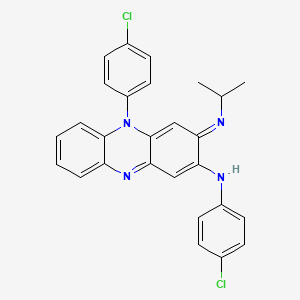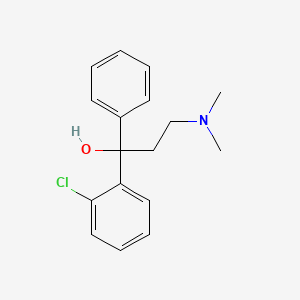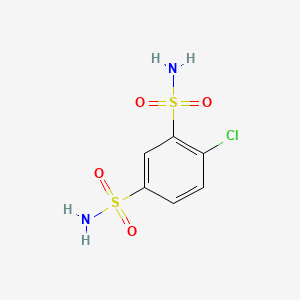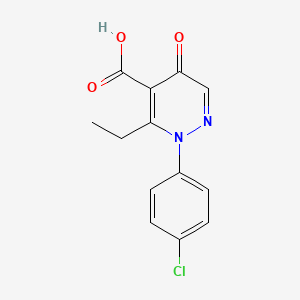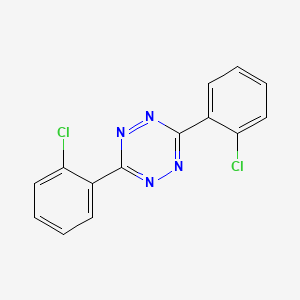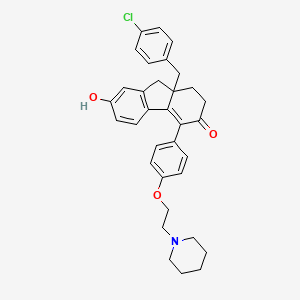
9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one
Vue d'ensemble
Description
CMP8 est un ligand sélectif pour le récepteur des œstrogènes, se liant spécifiquement au domaine de liaison au ligand du récepteur des œstrogènes mutant (ERLBD). Il présente des valeurs de CI50 de 29 nM, 41 nM, 1 100 nM et 2 200 nM pour MGERα, MGRERα, hERα et hERβ, respectivement . Ce composé est principalement utilisé à des fins de recherche et n’est pas destiné à la consommation humaine .
Applications De Recherche Scientifique
CMP8 has a wide range of scientific research applications, including:
Mécanisme D'action
CMP8 exerce ses effets en se liant sélectivement au domaine de liaison au ligand du récepteur des œstrogènes mutant (ERLBD). Cette liaison inhibe l’activité du récepteur des œstrogènes, conduisant à des changements dans l’expression génique et la fonction cellulaire . Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent le récepteur des œstrogènes lui-même et les voies de signalisation en aval qui régulent l’expression génique et les processus cellulaires .
Analyse Biochimique
Biochemical Properties
9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB) through selective binding interactions . This inhibition affects downstream signaling pathways, leading to alterations in cellular processes.
Cellular Effects
The compound This compound influences various types of cells and cellular processes. It impacts cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PKB can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PKB, inhibiting its activity and preventing phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell survival and proliferation. Additionally, the compound may interact with other enzymes and receptors, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PKB and other targets, resulting in prolonged effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of PKB affects glucose metabolism and lipid synthesis . Additionally, the compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are influenced by various factors. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can affect its activity and therapeutic potential. For example, its preferential accumulation in tumor tissues may enhance its anticancer effects.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the cytoplasm allows it to interact with cytoplasmic enzymes and signaling proteins. Additionally, its presence in the nucleus can influence gene expression and transcriptional regulation.
Méthodes De Préparation
La préparation du CMP8 implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode courante consiste à dissoudre le composé dans du diméthylsulfoxyde (DMSO) et à le mélanger avec du polyéthylène glycol 300 (PEG300) et du Tween 80 Cette méthode de préparation est généralement utilisée pour les études in vivo.
Analyse Des Réactions Chimiques
CMP8 subit diverses réactions chimiques, notamment :
Oxydation : CMP8 peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.
Substitution : CMP8 peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d’autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
CMP8 a une large gamme d’applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
CMP8 est unique en son genre par sa liaison sélective au domaine de liaison au ligand du récepteur des œstrogènes mutant (ERLBD). Des composés similaires comprennent :
Amcenestrant : Un dégradeur sélectif du récepteur des œstrogènes (SERD) actif par voie orale, non stéroïdien et sélectif.
Chlorhydrate de raloxifène : Un modulateur sélectif du récepteur des œstrogènes (SERM) de deuxième génération utilisé pour prévenir l’ostéoporose chez les femmes ménopausées.
WAY-200070 : Un agoniste spécifique du récepteur bêta des œstrogènes (ERRβ).
Comparé à ces composés, la particularité de CMP8 réside dans sa liaison sélective au domaine de liaison au ligand du récepteur des œstrogènes mutant, ce qui en fait un outil précieux pour la recherche impliquant des récepteurs des œstrogènes .
Propriétés
IUPAC Name |
9a-[(4-chlorophenyl)methyl]-7-hydroxy-4-[4-(2-piperidin-1-ylethoxy)phenyl]-2,9-dihydro-1H-fluoren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34ClNO3/c34-26-8-4-23(5-9-26)21-33-15-14-30(37)31(32(33)29-13-10-27(36)20-25(29)22-33)24-6-11-28(12-7-24)38-19-18-35-16-2-1-3-17-35/h4-13,20,36H,1-3,14-19,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOXIEXEPIIKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C4C5=C(CC4(CCC3=O)CC6=CC=C(C=C6)Cl)C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




